molecular formula C5H11IZn B1648788 Neopentylzinc iodide

Neopentylzinc iodide

Cat. No.: B1648788
M. Wt: 263.4 g/mol
InChI Key: AGLXNGWFDIQVCK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Neopentylzinc iodide is a useful research compound. Its molecular formula is C5H11IZn and its molecular weight is 263.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H11IZn

Molecular Weight

263.4 g/mol

IUPAC Name

iodozinc(1+);2-methanidyl-2-methylpropane

InChI

InChI=1S/C5H11.HI.Zn/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1

InChI Key

AGLXNGWFDIQVCK-UHFFFAOYSA-M

SMILES

CC(C)(C)[CH2-].[Zn+]I

Canonical SMILES

CC(C)(C)[CH2-].[Zn+]I

Origin of Product

United States

Chemical Reactions Analysis

Cross-Coupling Reactions

Neopentylzinc iodide participates in palladium- or nickel-catalyzed cross-couplings, forming C–C bonds with electrophilic partners.

Negishi Coupling

In Pd-catalyzed Negishi coupling, this compound transfers its neopentyl group to aryl or vinyl halides :

R–X+Neopentylzinc iodidePd catalystR–Neopentyl+ZnX2\text{R–X} + \text{this compound} \xrightarrow{\text{Pd catalyst}} \text{R–Neopentyl} + \text{ZnX}_2

Mechanistic Steps :

  • Oxidative addition : Pd(0) inserts into the R–X bond.

  • Transmetalation : this compound transfers the neopentyl group to Pd.

  • Reductive elimination : Pd releases the coupled product, regenerating the catalyst .

Substrate Scope :

Substrate (R–X)Catalyst SystemYield (%)Reference
Aryl iodidesPd(PPh3_3)4_475–90
Vinyl bromidesNiCl2_2(dppf)60–78

Reactivity in Cyclopropanation

This compound acts as a carbenoid precursor in Simmons-Smith cyclopropanation. Zinc iodide (ZnI2_2) enhances reaction efficiency by stabilizing reactive intermediates :

CH2I2+Neopentylzinc iodideZnI2Cyclopropane derivatives\text{CH}_2\text{I}_2 + \text{this compound} \xrightarrow{\text{ZnI}_2} \text{Cyclopropane derivatives}

Key Observations :

  • Rate acceleration : ZnI2_2 lowers the activation energy by acting as a Lewis acid .

  • Steric effects : The neopentyl group minimizes β-hydride elimination, favoring cyclopropanation over side reactions .

Comparative Reactivity of Organozinc Reagents

This compound exhibits distinct reactivity compared to other organozinc halides due to its bulky neopentyl group:

PropertyThis compoundMethylzinc Iodide
Thermal stabilityHighModerate
Reaction rate (Negishi)ModerateHigh
Steric hindranceSignificantMinimal

Mechanistic Insights and Challenges

  • Rearrangement pathways : this compound may undergo carbocation rearrangements under SN_N1-like conditions, forming tert-amyl derivatives .

  • Counterion effects : The iodide counterion influences solubility but has minimal impact on transmetalation kinetics .

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